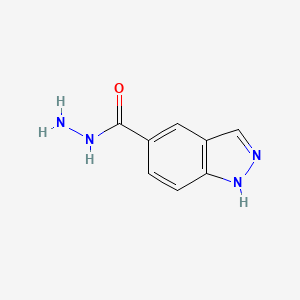

1H-Indazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIUWAAVOMKSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 1H-Indazole-5-carbohydrazide for Advanced Drug Discovery

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The 1H-indazole nucleus is a quintessential example of such a scaffold.[1] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, serves as the structural foundation for numerous pharmacologically active compounds, demonstrating a vast spectrum of activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2] The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant and most relevant isomer in biological systems.[1]

This guide focuses on a particularly valuable derivative: 1H-Indazole-5-carbohydrazide . The strategic placement of the carbohydrazide moiety at the C-5 position transforms the simple indazole core into a highly versatile and reactive building block. The hydrazide group is a key pharmacophore in its own right and a crucial synthetic handle for constructing more complex molecular architectures through reactions like condensation and amide coupling.[3] For researchers and drug development professionals, understanding the nuanced chemical properties, synthesis, and reactive potential of this compound is fundamental to leveraging its power in the design of next-generation therapeutics, particularly in the realm of kinase inhibition.

Chemical Structure and Physicochemical Properties

This compound is an organic compound characterized by the indazole bicyclic system with a carbohydrazide functional group (-CONHNH₂) attached to position 5 of the benzene ring.[4] The presence of multiple nitrogen and oxygen atoms allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets.[4]

Tautomerism and Structure

The indazole ring exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is the predominant form.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₄O | [4][5] |

| Molecular Weight | 176.18 g/mol | [4][5] |

| CAS Number | 1005205-25-3 | [4] |

| Appearance | Solid at room temperature (likely crystals or powder) | [4] |

| pKa (Indazole Base) | 13.86 (Indazole to Indazolate) | [6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol) | [4] |

Synthesis Protocol: From Carboxylic Acid to Hydrazide

The most direct and widely adopted method for synthesizing carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically high-yielding and robust. The following protocol outlines a reliable, two-step synthesis of this compound starting from the commercially available 1H-indazole-5-carboxylic acid, based on analogous and well-established procedures for other indazole isomers.[3][7]

Experimental Workflow Diagram

Caption: Two-step synthesis workflow for this compound.

Step 1: Esterification of 1H-Indazole-5-carboxylic acid

Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Using methanol in excess serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add 1H-indazole-5-carboxylic acid (1.0 eq).

-

Add methanol (approx. 10-15 mL per gram of carboxylic acid) to suspend the solid.

-

Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, typically 2-3 drops as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The methyl ester product, being less polar, will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Methyl 1H-indazole-5-carboxylate.

Step 2: Hydrazinolysis of Methyl 1H-indazole-5-carboxylate

Principle: This step involves a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the more stable hydrazide. The reaction is typically performed in an alcohol solvent and driven to completion by heating.[3][7]

Methodology:

-

Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.[3]

-

Add hydrazine hydrate (NH₂NH₂·H₂O), typically 1.5 to 2.0 equivalents, to the solution.[3][7] The use of a slight excess ensures the complete conversion of the ester.

-

Heat the resulting solution to reflux for 4-5 hours. The product, this compound, is often less soluble in ethanol than the starting ester and may begin to precipitate during the reaction.[7]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[7]

-

Dry the product under vacuum to yield pure this compound.

Spectral Analysis: A Structural Fingerprint

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Indazole Protons: The aromatic region should display signals for H-3, H-4, H-6, and H-7. H-3 will likely appear as a singlet downfield (around 8.1-8.3 ppm). H-4 will be a singlet or a narrow doublet further downfield (around 8.5-8.8 ppm) due to its proximity to the electron-withdrawing carbohydrazide group. H-7 and H-6 will form an AX or AB system, appearing as doublets or doublet of doublets between 7.5-7.8 ppm.

-

NH Protons: The spectrum will show three exchangeable protons. The indazole N-H proton will be a broad singlet at a very downfield chemical shift (>13 ppm).[3] The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, typically between 4.5 and 9.5 ppm, depending on the solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will show 8 distinct signals.

-

Carbonyl Carbon: The C=O carbon of the hydrazide will be the most downfield signal, expected around 165-170 ppm.[9]

-

Aromatic Carbons: The seven carbons of the indazole ring will appear in the aromatic region (approx. 110-145 ppm). The chemical shifts will be influenced by the nitrogen atoms and the C-5 substituent.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretches of the indazole and hydrazide groups.

-

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the amide I band (carbonyl stretch) of the hydrazide.[3]

-

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring and pyrazole ring vibrations.

-

-

Mass Spectrometry (MS): The Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum should show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 176 or 177, respectively, confirming the molecular weight.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole core is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Kinases like Pim, FGFR, and EGFR are crucial nodes in signaling pathways that drive cell proliferation, survival, and resistance to apoptosis; their dysregulation is a hallmark of many cancers.[11][12][13] this compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The hydrazide moiety can be readily reacted with various aldehydes, ketones, or carboxylic acids to generate diverse derivatives, allowing for systematic Structure-Activity Relationship (SAR) studies.[1][3]

Targeting the JAK/STAT/Pim-1 Signaling Pathway

The Pim-1 kinase, a serine/threonine kinase, is a downstream effector of the JAK/STAT signaling pathway and a key regulator of cell survival and proliferation.[11] Its overexpression is linked to poor prognosis in numerous hematological and solid tumors.[14] Pim-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins like Bad, and by phosphorylating cell cycle inhibitors like p21 and p27, targeting them for degradation.[12][15] Therefore, inhibiting Pim-1 is a highly attractive strategy for cancer therapy.

Caption: The JAK/STAT/Pim-1 signaling pathway and the point of intervention for indazole-based inhibitors.

Safety and Handling

This compound should be handled with appropriate laboratory precautions. According to available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and therapeutic potential. Its robust synthesis, predictable spectral characteristics, and, most importantly, the proven success of the indazole scaffold in clinical applications make it an invaluable tool for drug discovery. For researchers dedicated to developing novel treatments for diseases like cancer, a thorough understanding of this key building block provides a significant strategic advantage in the rational design and synthesis of potent and selective inhibitors of critical disease pathways.

References

-

Cui, M., & Wang, J. (2022). Pim-1 kinase as cancer drug target: An update. Frontiers in Pharmacology, 13, 987343. [Link]

-

Levin, A., et al. (2015). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Molecular Cancer Research, 13(5), 863-874. [Link]

-

Pecquet, C., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Research, 80(1), 1-10. [Link]

-

Kim, J., & Roh, K. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 111-118. [Link]

-

Nawrocki, S. T., et al. (2012). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular and Molecular Medicine, 16(1), 2-12. [Link]

-

Reddy, T. S., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 223-230. [Link]

-

Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Supporting Information. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from PubChem. [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Kim, S., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(6), 1432-1435. [Link]

-

Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2587. [Link]

-

Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8, 19864-19872. [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from wikipedia.org. [Link]

- Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. U.S.

-

Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

-

Liu, Z., et al. (2011). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 47(37), 10470-10472. [Link]

-

ResearchGate. (n.d.). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Retrieved from ResearchGate. [Link]

-

CAS. (n.d.). Indazole. CAS Common Chemistry. Retrieved from cas.org. [Link]

-

Achmem. (n.d.). This compound. Retrieved from ach-mem.com. [Link]

-

Khan, A., et al. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Heliyon, 11(7), e34199. [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from ResearchGate. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. CAS 1005205-25-3: this compound [cymitquimica.com]

- 5. achmem.com [achmem.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

An In-Depth Technical Guide to 1H-Indazole-5-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-carbohydrazide is a heterocyclic organic compound featuring a bicyclic indazole core fused to a carbohydrazide functional group. This unique molecular architecture serves as a valuable building block in medicinal chemistry, primarily due to the indazole moiety's prevalence as a "privileged scaffold" in numerous biologically active compounds. The carbohydrazide group offers a versatile reactive handle for constructing more complex molecules, particularly through the formation of hydrazones and other derivatives. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics, particularly as kinase inhibitors.

Core Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below. Understanding these parameters is critical for its effective use in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 1005205-25-3 | [1] |

| Molecular Formula | C₈HⲈN₄O | [1] |

| Molecular Weight | 176.18 g/mol | [1][2] |

| Appearance | Typically a solid at room temperature | [3] |

| Solubility | Potential solubility in polar solvents | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid. This method, adapted from established procedures for analogous indazole carbohydrazides, ensures high purity and good yield.[4]

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate

This initial esterification step is crucial for activating the carboxylic acid for subsequent reaction with hydrazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-indazole-5-carboxylic acid in methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1H-indazole-5-carboxylate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate.

-

Reaction Setup: Dissolve the methyl 1H-indazole-5-carboxylate from Step 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours until the starting material is consumed, as indicated by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, as well as distinct resonances for the -NH and -NH₂ protons of the carbohydrazide group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carbohydrazide group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole and hydrazide moieties, as well as a strong C=O stretching vibration for the carbonyl group.[4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (176.18 g/mol ).[1]

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[5][6] this compound serves as a key intermediate for the synthesis of a diverse range of bioactive molecules, most notably in the field of oncology as kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole nucleus is a well-established hinge-binding motif in many kinase inhibitors. The carbohydrazide functionality of this compound allows for the facile introduction of various substituents, enabling the exploration of the chemical space around the indazole core to optimize potency and selectivity against specific kinase targets.

Patents and scientific literature describe the use of indazole derivatives, including those derived from carbohydrazides, as inhibitors of a variety of kinases such as:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this kinase is a key strategy in anti-angiogenic cancer therapy.[7]

-

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[8]

-

PKMYT1 Kinase: This kinase is involved in cell cycle regulation, and its inhibition is being explored as a novel anti-cancer approach.[9]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): This kinase is involved in inflammation and cell death pathways.[10]

Workflow for Derivatization in Drug Discovery

Caption: Workflow for generating and screening indazole-based compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactive nature of the carbohydrazide handle make it an attractive starting material for generating libraries of compounds for biological screening. The established importance of the indazole scaffold in kinase inhibition underscores the potential of derivatives of this compound to yield next-generation therapeutics for the treatment of cancer and other diseases. This guide provides a foundational understanding of this important molecule to aid researchers in its effective application.

References

- Narayana Swamy, G.; et al. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. 2012, 4(5):2795-2802.

- Fisher Scientific. Safety Data Sheet for 5-Amino-1H-indazole. (2024).

- Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-indazole-4-boronic acid pinacol ester. (2011).

- Fisher Scientific.

- Huisgen, R.; Bast, K. Indazole. Organic Syntheses. 1960, 40, 55.

-

The Royal Society of Chemistry. Supplementary Information for Chemical Science. Available at: [Link].

-

PubChem. 1H-Indazole. National Center for Biotechnology Information. Available at: [Link].

- Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry. 2022, 2(1), 7-14.

- Google Patents. 1h-indazole carboxamides as receptor-interacting protein kinase 1 inhibitors (ripk1). SG11202102405YA.

-

National Institute of Standards and Technology. 1H-Indazole. NIST Chemistry WebBook. Available at: [Link].

-

PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. Available at: [Link].

- Google Patents. Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1.

- UCL Discovery. and 2H-indazoles from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearr. (2018).

- Balci, M. 5 Combination of 1H and 13C NMR Spectroscopy. In Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier, 2005.

-

National Institute of Standards and Technology. 1H-indazole hydrochloride. NIST Chemistry WebBook. Available at: [Link].

-

PubChem. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2. Available at: [Link].

- Google Patents.

- Al-Ostoot, F.H.; et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021, 26(16), 4968.

- Bunce, R. A.; et al. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank. 2018, 2018(1), M977.

- Khan, I.; et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. 2022, 12, 21543-21569.

-

Cheméo. Chemical Properties of 1H-Indazole (CAS 271-44-3). Available at: [Link].

- European Patent Office.

-

National Institute of Standards and Technology. 1H-Indazole. NIST Chemistry WebBook. Available at: [Link].

-

PubChem. Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. rsc.org [rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. CAS 1005205-25-3: this compound [cymitquimica.com]

- 4. jocpr.com [jocpr.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 8. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 10. SG11202102405YA - 1h-indazole carboxamides as receptor-interacting protein kinase 1 inhibitors (ripk1) - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) for 1H-Indazole-5-carbohydrazide

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5-carbohydrazide

Preamble: A Note on Scientific Integrity and Data Availability

In the pursuit of scientific advancement, the rigorous and transparent handling of data is paramount. This guide addresses the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, validated set of experimental NMR, IR, and MS data for this specific compound.

Therefore, this document is structured not as a simple repository of data, but as an in-depth methodological guide. It is designed for researchers, scientists, and drug development professionals, outlining the necessary steps to synthesize, purify, and characterize this compound. The spectral data presented herein are predicted values , derived from established principles of spectroscopy and by careful analogy to structurally related compounds. This approach ensures scientific integrity while providing a robust framework for researchers to follow when they obtain experimental data.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The carbohydrazide functional group is a versatile synthon, often used to prepare more complex molecules like hydrazones or pyrazoles, which can act as key pharmacophores. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. This guide provides the essential protocols and interpretive logic required to confirm the identity, structure, and purity of this compound using the cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification Protocol

The most direct and widely adopted method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester.[1][2][3] This approach is efficient and typically proceeds under mild conditions.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process starting from the commercially available 1H-indazole-5-carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate

-

To a stirred suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude ester.

Step 2: Synthesis of this compound

-

Suspend the crude Methyl 1H-indazole-5-carboxylate (1.0 eq) in ethanol (approx. 15-20 mL per gram of ester).

-

Add hydrazine hydrate (80% solution, 3.0-5.0 eq) to the suspension.[3][4] The use of excess hydrazine drives the reaction to completion.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The desired carbohydrazide product will typically precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are foundational for interpreting experimentally acquired data.

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the chemical environment and connectivity of protons. For this molecule, a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable N-H protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| N1-H (Indazole) | 13.0 - 13.5 | Broad Singlet (br s) | - | Exchangeable proton. Chemical shift is concentration-dependent. |

| C(=O)NH | 9.5 - 10.0 | Broad Singlet (br s) | - | Exchangeable proton. |

| C4-H | 8.3 - 8.5 | Doublet (d) or Singlet (s) | J ≈ 1.0-1.5 Hz (if coupled to H6) | Expected to be the most downfield aromatic proton due to proximity to the electron-withdrawing carbohydrazide group. May appear as a sharp singlet. |

| C7-H | 7.6 - 7.8 | Doublet (d) | J ≈ 8.5-9.0 Hz | Typical ortho coupling to H6. |

| C6-H | 7.8 - 8.0 | Doublet of Doublets (dd) | J ≈ 8.5-9.0 Hz, J ≈ 1.5-2.0 Hz | Ortho coupling to H7 and meta coupling to H4. |

| C3-H | 8.1 - 8.3 | Singlet (s) | - | Characteristic chemical shift for the H3 proton of the indazole ring. |

| NH₂ | 4.5 - 5.0 | Broad Singlet (br s) | - | Exchangeable protons. |

-

Causality Behind Predictions: The predicted shifts for the indazole ring protons are based on data for similarly substituted indazoles.[5][6] The electron-withdrawing nature of the C5-substituent deshields the adjacent H4 and H6 protons, shifting them downfield. The exchangeable protons of the indazole NH and the hydrazide group are expected at very low field in DMSO-d₆ due to strong hydrogen bonding with the solvent.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O | 165 - 170 | Carbonyl carbon, significantly deshielded. |

| C 7a | 139 - 142 | Bridgehead carbon adjacent to N1. |

| C 3 | 133 - 136 | C3 of the pyrazole ring. |

| C 3a | 122 - 125 | Bridgehead carbon adjacent to C4. |

| C 5 | 126 - 129 | Carbon bearing the carbohydrazide substituent. |

| C 6 | 120 - 123 | Aromatic CH. |

| C 4 | 118 - 121 | Aromatic CH. |

| C 7 | 110 - 113 | Aromatic CH, typically the most upfield carbon. |

-

Expertise in Interpretation: The chemical shifts are estimated based on substituent effects on the indazole ring system.[8][9] The carbonyl carbon is readily identifiable by its characteristic downfield shift. The relative positions of the aromatic carbons are predicted based on electronic effects and comparison with known indazole derivatives.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands (KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group & Vibration Mode |

| 3400 - 3200 | Strong, Broad | N-H Stretching (Indazole NH, Hydrazide NH & NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~1660 | Strong, Sharp | C=O Stretching (Amide I band) |

| ~1620 | Medium | N-H Bending (Amide II band) / C=C Aromatic Stretching |

| ~1550 | Medium | C=C Aromatic Stretching |

| 800 - 900 | Strong | Aromatic C-H Out-of-plane Bending |

-

Trustworthiness of Data: These predictions are based on well-established correlation tables and literature values for hydrazides and aromatic heterocycles.[10][11][12] The N-H stretching region is expected to be a complex, broad absorption due to multiple N-H bonds and hydrogen bonding. The most diagnostic peak will be the strong, sharp C=O stretch of the amide group.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) in positive mode is ideal for observing the protonated molecular ion [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₈N₄O |

| Exact Mass | 176.0698 g/mol |

| [M+H]⁺ (for ESI-MS) | m/z 177.0771 |

| M⁺˙ (for EI-MS) | m/z 176.0698 |

-

Predicted Fragmentation Pathway (EI-MS): Electron impact ionization can induce fragmentation, providing structural clues.[14][15]

Caption: A plausible EI-MS fragmentation pathway for this compound.

-

Authoritative Grounding: The primary fragmentation is expected to be the loss of the aminyl radical (•NHNH₂) or the entire carbohydrazide radical (•CONHNH₂), leading to stable acylium or indazolyl cations, respectively.[16][17][18] Subsequent loss of carbon monoxide from the acylium ion is also a common fragmentation pathway.

Conclusion: A Self-Validating System for Structural Confirmation

This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. By following the outlined protocols, a researcher can generate high-quality experimental data. The predicted spectral values and interpretations presented here serve as a benchmark for validating those results. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system:

-

MS confirms the molecular weight and formula.

-

IR confirms the presence of key functional groups (C=O, N-H).

-

¹³C NMR confirms the number of unique carbon environments and the presence of the carbonyl and aromatic ring.

-

¹H NMR confirms the substitution pattern on the indazole ring and the overall proton count.

Only when the experimental data are in full agreement with these predicted signatures can the structure of the synthesized compound be confirmed with a high degree of confidence.

References

-

Li, J. J., et al. (2001). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 5(6), 614-617. [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. [Link]

- Google Patents. (2013).

-

Nguyen, T. H. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. European Journal of Science and Mathematics Education, 11(4), 844-859. [Link]

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link]

- Google Patents. (1974). US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.

-

ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? [Link]

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. [Link]

-

ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). [Link]

-

ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

-

riomaisseguro.rio.rj.gov.br. (n.d.). Spectroscopic Identification Of Organic Compounds. [Link]

-

ACS Publications. (1997). Spectra Interpretation of Organic Compounds. Journal of Chemical Education, 74(11), 1262. [Link]

-

ResearchGate. (2016). ¹³C NMR of indazoles. [Link]

-

Spectrometric Identification Of Organic Compounds Solutions Manual. (n.d.). [Link]

-

Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Supporting Information. The Royal Society of Chemistry. [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

-

Hsieh, T. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4984. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738–5752. [Link]

-

ResearchGate. (2015). An efficient synthesis of 1- H indazoles. [Link]

-

ResearchGate. (n.d.). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]

-

ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

IR Spectra Functional Groups. (n.d.). [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scienceready.com.au [scienceready.com.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

A Methodological Approach to the Solubility and Stability Profiling of 1H-Indazole-5-carbohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-carbohydrazide is a heterocyclic compound featuring an indazole core linked to a carbohydrazide functional group. Such scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The successful progression of any new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, primarily its aqueous solubility and chemical stability. This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of this compound. It details the theoretical underpinnings, provides field-proven experimental protocols, and explains the causality behind methodological choices, ensuring a robust and self-validating approach to characterization.

Physicochemical Foundation of this compound

A molecule's structure dictates its behavior. The this compound molecule (Figure 1) possesses distinct features that govern its solubility and stability profile.

-

Indazole Ring: The bicyclic indazole system is aromatic. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] The ring system contains nitrogen atoms that can participate in hydrogen bonding as both donors (N-H) and acceptors.

-

Carbohydrazide Group (-CONHNH₂): This functional group is highly polar and capable of extensive hydrogen bonding, suggesting potential solubility in polar solvents.[3] The hydrazide moiety is also known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which is a critical consideration for stability.[4][5]

Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₈N₄O Molecular Weight: 176.18 g/mol [3][6]

A preliminary analysis of the structure is the first step in designing a solubility study, as it helps in the rational selection of solvents to test.[7]

Thermodynamic Solubility Profiling

The objective of solubility profiling is to determine the equilibrium concentration of a solute in a solvent at a given temperature. For pharmaceutical development, the shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9]

Causality of Experimental Design

The choice of the shake-flask method is deliberate; it ensures that a true equilibrium between the dissolved and undissolved solid is achieved, providing a definitive measure of thermodynamic solubility.[8][9] Kinetic solubility methods, while faster, measure the point of precipitation and can often overestimate the true equilibrium solubility. The pH range selected for aqueous buffers (pH 1.2 to 6.8) is mandated by regulatory guidelines, such as those from the World Health Organization (WHO), for Biopharmaceutics Classification System (BCS) biowaiver applications, as it represents the physiological pH range of the gastrointestinal tract.[10]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in various solvents and aqueous buffers.

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials, each containing a known volume of the desired solvent (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO). "Excess" is confirmed by the visible presence of undissolved solid.[9]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution reaches a plateau (does not change significantly between measurements).[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of a pre-validated analytical method, typically a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.[7]

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The pH of aqueous samples should be verified at the end of the experiment to ensure the buffer capacity was not exceeded.[9]

Data Presentation: Solubility Summary

Quantitative solubility data should be organized into a clear, comparative table.

| Solvent/Buffer System | Temperature (°C) | Measured Solubility (mg/mL) | pH (at conclusion) |

| 0.1 N HCl (pH 1.2) | 37 | [Insert Data] | [Insert Data] |

| Acetate Buffer (pH 4.5) | 37 | [Insert Data] | [Insert Data] |

| Phosphate Buffer (pH 6.8) | 37 | [Insert Data] | [Insert Data] |

| Purified Water | 25 | [Insert Data] | [Insert Data] |

| Methanol | 25 | [Insert Data] | N/A |

| Ethanol | 25 | [Insert Data] | N/A |

| Acetonitrile | 25 | [Insert Data] | N/A |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] | N/A |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment and Forced Degradation

Stability testing is essential for identifying degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[11] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[11][12]

Predicted Degradation Pathways

Based on the indazole and carbohydrazide moieties, several degradation pathways can be anticipated:

-

Hydrolysis: The carbohydrazide group is susceptible to cleavage under both acidic and basic conditions, potentially yielding 1H-indazole-5-carboxylic acid and hydrazine. Hydrazide stability is known to be pH-dependent, with increased stability observed closer to neutral pH.[5]

-

Oxidation: The indazole ring and hydrazide group can be susceptible to oxidation, for example, by hydrogen peroxide, potentially forming N-oxides or other oxidative adducts.[13]

-

Photodegradation: A known photochemical rearrangement for 1H-indazoles is phototransposition into the more stable benzimidazole structure upon exposure to UV light.[13]

-

Thermal Degradation: Exposure to high heat can lead to decomposition of the molecule.[13]

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate potential degradation products for analytical method development, following principles outlined in ICH guidelines.[12]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) for a set duration. Separately, heat the stock solution.

-

Photolytic Degradation: Expose the solid powder and the stock solution to a calibrated light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Monitoring: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the temperature or reagent concentration.

-

Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Development of a Stability-Indicating Method (SIM)

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14][15] A reverse-phase HPLC method with UV or Diode Array Detection (DAD) is the standard approach.

-

Method Development: Use the stressed samples to develop an HPLC method that separates the parent peak (this compound) from all generated degradation product peaks.

-

Method Validation: The method must be validated for specificity. This is demonstrated by showing that the degradation peaks are well-resolved from the parent peak. Peak purity analysis using a DAD is crucial to ensure the parent peak is spectrally pure and free of any co-eluting degradants.[14]

Data Presentation: Forced Degradation Summary

Results should be tabulated to show the extent of degradation and the number of degradation products formed under each condition.

| Stress Condition | Reagent/Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 80 °C / 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 N NaOH | 60 °C / 8h | [Insert Data] | [Insert Data] | [Insert Data] |

| Oxidation | 3% H₂O₂ | RT / 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 105 °C | 48h | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic (Soln) | ICH Q1B | RT | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization: Forced Degradation & SIM Development Workflow

This diagram outlines the integrated process of stress testing and analytical method development.

Caption: Workflow for Forced Degradation and SIM Development.

Conclusion and Recommendations

This guide provides a robust, methodology-focused framework for characterizing the solubility and stability of this compound. By employing the gold-standard shake-flask method, researchers can obtain reliable thermodynamic solubility data across a range of pharmaceutically relevant solvents and pH conditions. The systematic forced degradation study, coupled with the development of a validated stability-indicating HPLC method, is critical for understanding the molecule's intrinsic stability and potential degradation pathways. The insights gained from these studies are indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product.

References

- Glomme, A., & März, J. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 166, 105953.

-

Bibi, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 225355, 1H-imidazole-5-carbohydrazide. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. [Link]

-

Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 543-550. [Link]

-

Stoyanov, A., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. [Link]

-

Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21250644, 1H-Indazole-5-carboxaldehyde. [Link]

-

Zine, B. S., et al. (2023). Synthesis, characterization, and biological evaluation of Schiff's bases containing indazole moiety. Der Pharma Chemica, 15(3), 34-37. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]

-

Alsante, K. M., et al. (2022). Forced Degradation – A Review. Pharmaceutical Technology. [Link]

-

Semple, H. A., et al. (1988). Assay for Hydralazine as Its Stable P-Nitrobenzaldehyde Hydrazone. Pharmaceutical Research, 5(6), 383-386. [Link]

-

AmbioPharm. What is a stability indicating method?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. [Link]

-

International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]

-

ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9221, 1H-Indazole. [Link]

-

Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1005205-25-3: this compound [cymitquimica.com]

- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 15. ijcrt.org [ijcrt.org]

The Indazole Carbohydrazide Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities. When coupled with a carbohydrazide linker, the resulting indazole carbohydrazide moiety presents a pharmacophore of significant interest, demonstrating potent and often highly specific biological activities. This technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of indazole carbohydrazide derivatives. We will delve into their mechanisms of action, explore structure-activity relationships, and present key experimental protocols, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Rise of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast number of pharmaceuticals.[1][2][3] Among these, the indazole nucleus has garnered considerable attention due to its presence in numerous biologically active molecules and approved drugs.[1][4][5][6][7] The stability of the 1H-indazole tautomer, its ability to act as a bioisostere for endogenous structures like purines, and the potential for substitution at multiple positions make it an attractive starting point for medicinal chemists.[1][3][8]

The introduction of a carbohydrazide moiety (-CONHNH-) at the C3 position of the indazole ring has proven to be a particularly fruitful strategy. This linker can participate in hydrogen bonding and can be readily derivatized, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[1] This guide will specifically focus on the synthesis, multifaceted biological activities, and therapeutic promise of this important class of compounds.

Synthetic Strategies for Indazole Carbohydrazide Derivatives

The efficient synthesis of the indazole ring system is a critical first step. A variety of methods have been developed, often involving the cyclization of appropriately substituted aryl hydrazones.[1][2] A common and effective route to indazole-3-carbohydrazides begins with the esterification of a commercially available N-substituted-3-indazole carboxylic acid, followed by reaction with hydrazine hydrate.[9]

General Synthetic Workflow:

A typical synthetic pathway to generate diverse indazole carbohydrazide derivatives is outlined below. This multi-step process allows for the introduction of various substituents on both the indazole core and the carbohydrazide terminus, facilitating the exploration of structure-activity relationships (SAR).

Caption: General synthetic scheme for N'-substituted-1H-indazole-3-carbohydrazides.

Experimental Protocol: Synthesis of N'-(arylmethylidene)-1H-indazole-3-carbohydrazide

This protocol provides a representative method for the synthesis of a Schiff base derivative from indazole-3-carbohydrazide.

Step 1: Synthesis of 1H-indazole-3-carbohydrazide

-

To a solution of ethyl 1H-indazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield 1H-indazole-3-carbohydrazide.[10]

Step 2: Synthesis of N'-(arylmethylidene)-1H-indazole-3-carbohydrazide

-

Dissolve 1H-indazole-3-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture. The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and recrystallized to afford the pure product.[11]

Anticancer Activity: A Prominent Therapeutic Application

The most extensively studied biological activity of indazole carbohydrazide derivatives is their potent anticancer effect.[8][12][13] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in preclinical models through various mechanisms of action.[13][14]

Mechanism of Action: Microtubule Destabilization

A significant number of indazole carbohydrazide derivatives exert their anticancer effects by targeting the microtubule network, a crucial component of the cytoskeleton involved in cell division, motility, and intracellular transport.[14][15]

One notable example is Suprafenacine (SRF), a 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrazide derivative.[14] SRF was identified through in silico screening and has demonstrated potent anticancer properties.[14] It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization.[14][15] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis through a mitochondria-mediated pathway.[14][15]

Caption: Proposed mechanism of action for Suprafenacine-induced apoptosis.

A key advantage of compounds like SRF is their ability to bypass the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multidrug resistance in cancer cells.[14] This suggests that indazole carbohydrazide-based microtubule destabilizers could be effective against drug-resistant tumors.[14]

| Compound | Cell Line | Resistance Type | IC50 (nM) |

| Suprafenacine (SRF) | KB-3-1 (Parental) | - | 206.7 ± 3.3 |

| KB-V1 (MDR↑) | Vinblastine Resistant | 215.7 ± 3.6 | |

| Paclitaxel | KB-3-1 (Parental) | - | 6.7 ± 0.1 |

| KB-V1 (MDR↑) | Vinblastine Resistant | 7692.6 ± 151.4 | |

| Colchicine | KB-3-1 (Parental) | - | 18.8 ± 0.3 |

| KB-V1 (MDR↑) | Vinblastine Resistant | 777.1 ± 36.4 | |

| Data adapted from reference[14]. |

Mechanism of Action: Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5] Indazole-containing derivatives have been successfully developed as kinase inhibitors, with several approved for clinical use, such as Axitinib and Pazopanib.[4][5]

The indazole carbohydrazide moiety has been incorporated into novel kinase inhibitors targeting various families, including:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are crucial for tumor angiogenesis and growth.[8]

-

Serine/Threonine Kinases: Including Pim kinases, which are implicated in tumorigenesis.[16]

-

Extracellular Signal-Regulated Kinases (ERK1/2): Key components of the MAPK signaling pathway.[17]

Structure-activity relationship (SAR) studies have revealed that the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position are often crucial for potent inhibitory activity.[1] The specific substitutions on the aryl rings of the indazole and the hydrazide component dictate the kinase selectivity and overall potency.

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, indazole carbohydrazide derivatives have demonstrated a broad range of other biological activities.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat. Indazole carbohydrazide derivatives have shown promise as novel antimicrobial agents.[3][9][10][18] They have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][18][19]

The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential enzymes or disruption of cell wall integrity. The structural versatility of this scaffold allows for optimization to enhance potency and broaden the spectrum of activity.

| Compound ID | Bacterial/Fungal Strain | Activity (Zone of Inhibition in mm) |

| 4a | E. coli | 15 |

| S. aureus | 18 | |

| 4c | E. coli | 12 |

| S. aureus | 16 | |

| 4g | E. coli | 16 |

| S. aureus | 19 | |

| Representative data for illustrative purposes, adapted from similar studies.[9] |

Neuroprotective and Other Therapeutic Applications

The indazole scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20][21][22] Indazole derivatives can act as inhibitors of enzymes such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3), which are implicated in the pathophysiology of these diseases.[20][21]

Furthermore, indazole derivatives have been investigated for a variety of other therapeutic applications, including:

The unique regiochemistry of the carbohydrazide linker can be critical for activity. For instance, in the context of calcium-release activated calcium (CRAC) channel blockers for inflammatory conditions, the indazole-3-carboxamide linkage was found to be essential for activity, while the reverse amide isomer was inactive.[23] This highlights the importance of precise structural control in designing these molecules.

Conclusion and Future Perspectives

The indazole carbohydrazide moiety represents a highly versatile and privileged scaffold in drug discovery. Its synthetic tractability allows for the creation of large and diverse compound libraries for high-throughput screening. The demonstrated efficacy of these derivatives against a wide range of biological targets, particularly in oncology and infectious diseases, underscores their therapeutic potential.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action for their various biological effects.

-

Optimizing pharmacokinetic and pharmacodynamic properties to improve drug-like characteristics.

-

Exploring novel therapeutic applications based on the broad bioactivity profile.

-

Utilizing structure-based drug design and computational modeling to develop more potent and selective inhibitors for specific targets.

The continued exploration of the chemical space around the indazole carbohydrazide core is poised to yield a new generation of innovative and effective therapeutic agents to address unmet medical needs.

References

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.).

- Suprafenacine, an Indazole-Hydrazide Agent, Targets Cancer Cells Through Microtubule Destabilization - PMC - PubMed Central. (2014).

- Synthesis and characterization of some new Indazolone and Carbohydrazide derivatives from azachalcones - Journal of Pharmaceutical Negative Results. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. (n.d.).

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (n.d.).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).

- synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf - Der Pharma Chemica. (2023).

- Synthesis of indazole using of hydrazine dicarboxylate 7a - ResearchGate. (n.d.).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.).

- Suprafenacine, an indazole-hydrazide agent, targets cancer cells through microtubule destabilization - PubMed. (2014).

- Novel Carbohydrate-substituted Indazole Derivatives Targeting SGLT1 Enhance the Efficacy of Receptor Tyrosine Kinase Inhibitors. (2025).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.).

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.).

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.).

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2025).

- Indazole synthesis - Organic Chemistry Portal. (n.d.).

- Importance of Indazole against Neurological Disorders - Bentham Science Publisher. (n.d.).

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.).

- Importance of Indazole against Neurological Disorders - PubMed. (n.d.).

- Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC - PubMed Central. (2025).

- Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - MDPI. (n.d.).

- Synthesis and biological activities of a novel series of indazole derivatives - ResearchGate. (2025).

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed. (n.d.).

- Indazole derivatives as inhibitors of FGFR1 - ResearchGate. (n.d.).

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021).

- Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property - ResearchGate. (2020).

- Novel Substituted Indazoles towards Potential Antimicrobial Agents - Oriental Journal of Chemistry. (n.d.).

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. (2025).

- Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists - PubMed. (2019).

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.).

- Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed. (2022).

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (n.d.).

- Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease - PubMed. (2021).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suprafenacine, an Indazole-Hydrazide Agent, Targets Cancer Cells Through Microtubule Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suprafenacine, an indazole-hydrazide agent, targets cancer cells through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 20. benthamscience.com [benthamscience.com]

- 21. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 1H-Indazole-5-carbohydrazide Derivatives

Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry